2-[[(4-Chlorophenyl)sulfonyl](2-pyridinyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-pyridin-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-10-4-6-11(7-5-10)21(19,20)16(9-13(17)18)12-3-1-2-8-15-12/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCQCBUYPBXGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfonylamino]acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine in the presence of a base, followed by the addition of chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The pyridinyl group can interact with nucleic acids, affecting gene expression and cellular functions. These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(4-Chlorophenyl)sulfonylamino]acetic acid
- Molecular Formula : C₁₃H₁₁ClN₂O₄S
- Molecular Weight : 326.76 g/mol
- CAS Registry Number : 337922-13-1
- Structural Features : The compound consists of a central acetic acid backbone linked to a sulfonamide group. The sulfonamide bridges a 4-chlorophenyl ring and a 2-pyridinyl moiety ().
Potential Applications: Based on structural analogs (e.g., thromboxane receptor antagonists in ), this compound may exhibit activity in cardiovascular or inflammatory pathways. Further pharmacological profiling is required.
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Substituents | Molecular Weight | Biological Activity (If Reported) | Evidence Source |
|---|---|---|---|---|
| Target Compound | 4-Chlorophenyl, 2-pyridinyl | 326.76 | Not explicitly reported (potential thromboxane antagonism inferred) | |
| BM 13,505 (Thromboxane antagonist) | 4-Chlorophenylsulfonamidoethyl | 343.81 | Competitive thromboxane receptor antagonist (KB: ~20 nM in rat aorta) | |
| SMVA-10 (Thiazole derivative) | 4-Chlorophenyl, phenylamino | Not provided | Reduces developed tension in cardiovascular assays | |
| 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid | Phenyl, 4-chlorophenylsulfonamido | 325.76 | No direct activity reported; structural analog | |
| 2-[(4-Chlorophenyl)thio]acetic acid | 4-Chlorophenylthio (thioether) | 202.66 | Unclear; sulfur substitution alters electronic profile | |
| 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid | 4-Methoxyphenyl, 2-pyridinyl | 322.34 | Structural isomer with methoxy substitution |
Key Comparison Points :
In contrast, 2-[(4-Chlorophenyl)thio]acetic acid () replaces sulfonyl with a thioether group, reducing electronegativity and possibly altering membrane permeability. The 2-pyridinyl group in the target compound introduces a basic nitrogen, which may improve solubility compared to purely aromatic analogs like SMVA-10 () or the phenyl-substituted derivative in .
Biological Activity: BM 13,505 (), a thromboxane antagonist with a similar 4-chlorophenylsulfonamido group, shows nanomolar potency in vascular tissues. This suggests the target compound may share receptor-binding motifs, though the pyridinyl substitution could modulate selectivity. Thiazole derivatives like SMVA-10 () demonstrate cardiovascular effects (e.g., tension reduction), highlighting the role of heterocyclic cores in activity. The pyridinyl group in the target compound may confer distinct pharmacokinetic properties.
Substituent Impact: Methoxy vs. Chloro Substituents: The 4-methoxyphenyl analog () has a lower molecular weight (322.34 vs. 326.76) and increased electron-donating capacity, which may affect metabolic stability compared to the electron-withdrawing chloro group in the target compound. The target compound’s free acid group may favor target engagement but limit absorption.
Table 2: Pharmacological Potency of Thromboxane Antagonists
| Compound | Tissue (Species) | KB (nM) | Rank Order of Potency |
|---|---|---|---|
| BM 13,505 | Rat aorta | ~20 | SQ 29,548 > L655,240 > BM 13,505 |
| Target Compound* | Not tested | N/A | Inferred lower potency vs. SQ 29,548 |
*Hypothetical ranking based on structural similarity to BM 13,505 ().
Biological Activity
2-[(4-Chlorophenyl)sulfonylamino]acetic acid, also known by its CAS number 337922-13-1, is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a sulfonyl group linked to a 4-chlorophenyl moiety and an amino group connected to a 2-pyridinyl structure. Its unique chemical architecture suggests diverse interactions with biological targets, potentially leading to significant pharmacological effects.
- Molecular Formula: C₁₃H₁₁ClN₂O₄S
- Molecular Weight: 326.76 g/mol
- Density: 1.5 ± 0.1 g/cm³
- Boiling Point: 541.1 ± 60.0 °C at 760 mmHg
- LogP: 1.65
The biological activity of 2-[(4-Chlorophenyl)sulfonylamino]acetic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The sulfonyl group can engage in strong interactions with enzymes, leading to inhibition of their activity.
- Nucleic Acid Interaction: The pyridinyl group may interact with nucleic acids, influencing gene expression and cellular functions.
- Inflammatory Pathways Modulation: Similar compounds have shown inhibitory effects on specific enzymes involved in inflammatory responses, indicating potential anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
In vitro studies have demonstrated that derivatives of sulfonamide compounds can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition: Compounds structurally related to 2-[(4-Chlorophenyl)sulfonylamino]acetic acid have shown significant AChE inhibition, suggesting potential applications in treating neurological disorders.
- Urease Inhibition: Several studies reported strong urease inhibitory activity with IC₅₀ values ranging from 1.13 µM to 6.28 µM for related compounds .
Comparison with Related Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-[(4-Chlorophenyl)sulfonamide] | Lacks pyridinyl group | Limited biological applications |
| 2-[(4-Chlorophenyl)sulfonyl]pyridine | Lacks acetic acid moiety | Affects solubility and reactivity |
| 4-Chlorobenzenesulfonamide | Lacks both pyridinyl and acetic acid groups | Restricted range of applications |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various sulfonamide derivatives, including those related to 2-[(4-Chlorophenyl)sulfonylamino]acetic acid. The findings highlight:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Chlorophenyl)sulfonylamino]acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of 2-aminopyridine derivatives using 4-chlorophenylsulfonyl chloride under anhydrous conditions. Key steps include:
- Step 1 : React 2-aminopyridine with 4-chlorophenylsulfonyl chloride in dichloromethane at 0–5°C for 2 hours.
- Step 2 : Add acetic acid derivatives (e.g., bromoacetic acid) in the presence of a base (e.g., triethylamine) to form the final product .
- Optimization : Yields improve with slow addition of reagents and inert atmosphere (N₂/Ar). Typical yields range from 45% to 68%, depending on solvent purity and temperature control .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodology : A combination of techniques ensures accuracy:
- Single-crystal X-ray diffraction : Resolves bond angles and torsion angles (e.g., mean C–C bond length = 1.39 Å) .
- NMR spectroscopy : Key signals include δ 8.2–8.5 ppm (pyridinyl protons) and δ 4.2 ppm (acetic acid methylene group) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 357.2 confirms molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
